Acenaphthene
Overview
Description
Acenaphthene is a polycyclic aromatic hydrocarbon (PAH) consisting of naphthalene with an ethylene bridge connecting positions 1 and 8 . It is a colorless solid and coal tar consists of about 0.3% of this compound .
Synthesis Analysis
Acenaphthene has been used in the synthesis of a variety of heterocyclic compounds with medicinal chemistry interest . The most widely used methods for the preparation of acenaphthene are the oxidation of acenaphthene with various oxidizing agents and the Friedel–Crafts reaction of naphthalene derivatives with oxalyl chloride .
Molecular Structure Analysis
The molecular structure of acenaphthene has been determined experimentally in the gas phase using gas electron diffraction intensities and literature-available rotational constants . Supplementary high-level quantum-chemical calculations were utilized in refinements of the semi-empirical equilibrium structure .
Chemical Reactions Analysis
Acenaphthene has been used in multicomponent reactions for the synthesis of a variety of heterocyclic compounds . It also forms complexes with low valent metal centers .
Physical And Chemical Properties Analysis
Acenaphthene has a melting point of approximately 93.4 degrees Celsius, a boiling point of about 279 degrees Celsius, and a molecular weight of 154.21 g/mol . It is a white crystalline solid with a faint blue fluorescence .
Scientific Research Applications
Biodegradation Studies
Acenaphthene, when labeled with a nuclear magnetic resonance (NMR)-active nucleus, is used to study its biodegradation by bacterial cultures. This method helps in understanding the catabolism of aromatic hydrocarbons present in environmental contaminants like creosote. Researchers found that certain bacterial enzymes can oxidize acenaphthene, resulting in products such as 1-acenaphthenol, 1-acenaphthenone, and acenaphthene-1,2-diol. This research is significant in assessing bioremediation performance (Selifonov et al., 1998).
Effects on Microorganisms
Acenaphthene has been found to affect nuclear division in certain fungi, such as Basidiobolus ranarum. Studies show that acenaphthene exposure can cause significant alterations in the nuclear division process, affecting metaphase and anaphase duration. This indicates acenaphthene's potential impact on fungal biology and its possible use in understanding cell division mechanisms (Hoover & Liberta, 1974).
Ozone Treatment
Research on the degradation of acenaphthene by ozone shows that ozonation can effectively decompose acenaphthene and enhance its biodegradability. This finding is crucial for wastewater treatment, suggesting that a combination of ozonation and biological treatment could be an efficient method to mineralize acenaphthene in contaminated water (Wu, Xu & Wang, 2007).
Plant Biology Applications
Acenaphthene has been used in chromosome doubling studies in plants. For instance, tobacco androgenic embryoids and plantlets treated with acenaphthene vapor showed a significant increase in plants with doubled chromosome numbers. This application is vital for genetic studies and plant breeding (Bürün & Emiroğlu, 2003).
Atmospheric Chemistry
In atmospheric chemistry, acenaphthene's reactions with hydroxyl radicals and ozone have been studied. These reactions result in various products like ring-opened compounds and dialdehydes,providing insights into the chemical processes occurring in the atmosphere and their environmental impact. Such studies are important for understanding the fate of polycyclic aromatic hydrocarbons (PAHs) in the environment (Reisen & Arey, 2002).
Metabolic Pathway Characterization
Research on Acinetobacter sp. strain AGAT-W has revealed a metabolic pathway for acenaphthene assimilation. This bacterium, isolated from waste-contaminated soil, can use acenaphthene as its sole carbon and energy source. The characterization of such metabolic pathways is crucial for developing strategies for bioremediation and understanding microbial ecology (Ghosal et al., 2013).
Vibrational Analysis in Crystallography
Vibrational analysis and normal coordinate calculations of the acenaphthene molecule and crystal have been performed using Raman spectroscopy. Such studies are essential in crystallography and materials science, providing detailed insights into molecular structures and their interactions (Furic et al., 1979).
Water Purification
Acenaphthene has been investigated for its removal from water using adsorption on silicagel. This study is significant for water purification techniques, especially in removing carcinogenic and toxic PAHs like acenaphthene from water sources (Hall et al., 2009).
Antitumor Potential
Studies on novel acenaphthene derivatives have been conducted to evaluate their potential as antitumor agents. The synthesis and biological evaluation of these compounds show promising results in various human solid tumor cell lines, highlighting acenaphthene's potential role in developing new cancer therapies (Xie et al., 2011).
Fluorescence Polarization Studies
Steady-state and time-resolved fluorescence polarization studies of acenaphthene have been carried out, providing valuable insights into the photophysical properties of this compound. Such studies are important in the fields of photochemistry and molecular physics (Smith, Haines & Ghiggino, 2000).
Genetic Mutation Studies
Acenaphthene has been used to study its mutagenic action on various microorganisms, such as fungi and yeast. These studies help in understanding genetic mutations and their mechanisms, which are vital for genetics and molecular biology research (Aa, Kondrat'eva & Lin'kova, 1985).
Safety And Hazards
Future Directions
properties
IUPAC Name |
1,2-dihydroacenaphthylene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10/c1-3-9-4-2-6-11-8-7-10(5-1)12(9)11/h1-6H,7-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWRYPZZKDGJXCA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC3=C2C1=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10 | |
Record name | ACENAPHTHENE | |
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DSSTOX Substance ID |
DTXSID3021774 | |
Record name | Acenaphthene | |
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Molecular Weight |
154.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Acenaphthene appears as white needles. Melting point 93.6 °C. Soluble in hot alcohol. Denser than water and insoluble in water. Hence sinks in water. May irritate skin and mucous membranes. Emits acrid smoke and irritating fumes when heated to decomposition. Derived from coal tar and used to make dyes, pharmaceuticals, insecticides, fungicides, and plastics., White needles; [CAMEO], WHITE-TO-BEIGE CRYSTALS. | |
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Boiling Point |
534 °F at 760 mmHg (NTP, 1992), 277.5 °C, 279 °C | |
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Flash Point |
125.0 °C (257.0 °F) - closed cup, 135 °C o.c. | |
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Solubility |
less than 1 mg/mL at 68 °F (NTP, 1992), In water, 3.90 mg/L at 25 °C, In water, 3.57-3.93 mg/L at 22.2 to 25.04 °C (range of 7 values), 1 gram dissolves in 31 mL alcohol, 56 mL methanol, 25 ml propanol, 2.5 mL chloroform, 5 mL benzene or toluene, 3.2 g/100 mL glacial acetic acid, Solubility in water, g/100ml at 25 °C: 0.0004 | |
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Density |
1.024 at 210 °F (NTP, 1992) - Denser than water; will sink, 1.222 g/cu cm at 20 °C, 1.2 g/cm³ | |
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Vapor Density |
5.32 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 5.32 (Air = 1), Relative vapor density (air = 1): 5.3 | |
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Vapor Pressure |
0.001 to 0.01 mmHg at 68 °F ; 5 mmHg at 238.6 °F (NTP, 1992), 0.00215 [mmHg], 0.0022 mm Hg at 25 °C, Vapor pressure, Pa at 25 °C: 0.3 | |
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Product Name |
Acenaphthene | |
Color/Form |
White needles, Orthorhombic bipyramidal needles from alcohol | |
CAS RN |
83-32-9 | |
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Record name | Acenaphthylene, 1,2-dihydro- | |
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Melting Point |
203 °F (NTP, 1992), 93 °C, 95 °C | |
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Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.